Tetradecane, 7,8-dipropyl

Description

Contextualization within Hydrocarbon Chemistry and Isomerism

Hydrocarbons, organic compounds consisting entirely of hydrogen and carbon, form the backbone of organic chemistry. Alkanes are the simplest category of hydrocarbons, characterized by single bonds between carbon atoms and a general chemical formula of CnH2n+2. wikipedia.org Their structure can be a linear chain (normal alkanes) or a branched chain.

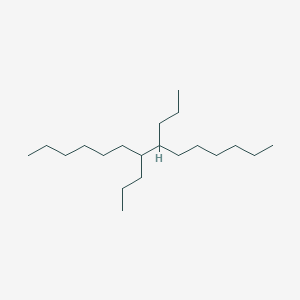

7,8-dipropyltetradecane is a branched alkane. Its molecular structure consists of a 14-carbon backbone (tetradecane) with two propyl groups (a three-carbon branch) attached to the 7th and 8th carbon atoms. This gives it a total of 20 carbon atoms and 42 hydrogen atoms, conforming to the general alkane formula (C20H42).

A critical concept in understanding this compound is isomerism. Isomers are molecules that have the same molecular formula but different structural arrangements of atoms. pressbooks.pub For alkanes, as the number of carbon atoms increases, the number of possible constitutional isomers grows dramatically. For example, butane (B89635) (C4H10) has two isomers, while eicosane (B133393) (C20H42), the category to which 7,8-dipropyltetradecane belongs, has 366,319 possible constitutional isomers. pressbooks.pub This vast number of isomers means that compounds with the same formula can have widely varying physical and chemical properties. Branched alkanes are generally more thermodynamically stable than their straight-chain counterparts. wikipedia.org

Importance of Branched Alkanes in Advanced Materials Science and Energy Research

Branched alkanes are of significant industrial and scientific importance, primarily in the fields of energy and materials science. Their molecular structure, specifically the degree and location of branching, has a profound impact on their bulk properties, making them highly valuable for specific applications.

In energy research , highly branched alkanes are critical components of fuels. They are desirable in gasoline as they increase the octane (B31449) number, which improves resistance to engine knocking. In aviation, the presence of branched alkanes in jet fuel is crucial for lowering the fuel's freezing point, a vital property for high-altitude flight. acs.org The development of synthetic fuels, including those derived from biomass or carbon dioxide, often focuses on creating specific mixtures of branched alkanes to meet stringent performance standards. researchgate.net

In advanced materials science , branched alkanes are the primary constituents of high-performance lubricants and base oils, such as poly-alpha-olefins (PAOs). sci-hub.boxchemrxiv.org Branching disrupts the ability of the molecules to pack into an ordered, solid structure, which results in low pour points and excellent viscosity characteristics over a wide range of temperatures. google.com Research focuses on designing molecularly defined lubricants, where specific branched structures are synthesized to achieve desired rheological (flow) properties. aip.orgchemrxiv.org Furthermore, a significant area of research is the chemical recycling or "upcycling" of plastic waste, such as polyethylene, into valuable branched alkanes for use as fuels and lubricants. researchgate.net

Identification of Knowledge Gaps and Future Research Directions concerning Branched Tetradecanes

Despite their importance, significant knowledge gaps and challenges remain in the study of branched alkanes, particularly for complex isomers like branched tetradecanes.

A primary challenge is the selective synthesis of a single, specific isomer from the vast number of possibilities. chemrxiv.orgchemrxiv.org While methods like the oligomerization of alpha-olefins are used to produce lubricant base oils, they typically result in a complex mixture of many different C20 isomers, rather than a single, defined molecule like 7,8-dipropyltetradecane. researchgate.net Developing catalysts and synthetic routes that can produce specific, highly branched structures with high selectivity is a major goal.

Another knowledge gap is the full characterization and structure-property relationship of these complex molecules. chemrxiv.orgresearchgate.net Understanding precisely how the type, number, and position of branches affect properties like viscosity, freezing point, and thermal stability is essential for designing next-generation fuels and lubricants. aip.org This requires advanced analytical techniques and computational modeling to screen the enormous number of potential isomers. aip.org

Future research is heavily focused on sustainability and renewable feedstocks . This includes developing efficient processes to convert biomass into branched alkanes for use as "bio-lubricants" or sustainable aviation fuels. sci-hub.boxbiofueljournal.com Additionally, the advancement of synthetic fuels, produced from renewable hydrogen and captured carbon dioxide, represents a critical pathway to decarbonizing transportation and industry, with branched alkanes being a key target product. biofueljournal.com

Physicochemical and Spectroscopic Profile of 7,8-dipropyltetradecane

While specific experimental research on 7,8-dipropyltetradecane is not extensively available in published literature, its properties can be understood through data from chemical databases and the general principles of hydrocarbon chemistry.

Molecular Identifiers

IUPAC Name: 7,8-dipropyltetradecane

Molecular Formula: C₂₀H₄₂

CAS Number: 102155-34-0 guidechem.com

Predicted Physicochemical Properties

The following table contains predicted data for 7,8-dipropyltetradecane. These values are computationally derived and have not been experimentally verified.

| Property | Predicted Value | Reference |

| Molecular Weight | 282.55 g/mol | guidechem.com |

| Boiling Point | 307.0 ± 9.0 °C at 760 mmHg | guidechem.com |

| Density | 0.8 ± 0.1 g/cm³ | guidechem.com |

| Flash Point | 255.8 ± 8.5 °C | guidechem.com |

| Refractive Index | 1.439 | guidechem.com |

Expected Spectroscopic Characteristics

NMR Spectroscopy: In a Proton (¹H) NMR spectrum, 7,8-dipropyltetradecane would show signals in the characteristic upfield region for alkanes (typically 0.5-1.5 ppm). The spectrum would be complex due to the various types of chemically non-equivalent protons. One would expect overlapping signals from the methyl (CH₃) groups at the ends of the main chain and the propyl branches, as well as complex multiplets for the numerous methylene (B1212753) (CH₂) and methine (CH) groups along the backbone and within the branches. wikipedia.org In a Carbon-¹³ (¹³C) NMR spectrum, the number of unique signals would correspond to the number of non-equivalent carbon atoms, which would be determined by the molecule's symmetry.

Mass Spectrometry: In a Gas Chromatography-Mass Spectrometry (GC-MS) analysis, 7,8-dipropyltetradecane would exhibit fragmentation patterns typical of a highly branched alkane. The molecular ion peak (m/z = 282.55) might be weak or absent due to the instability of the parent ion. The spectrum would be dominated by fragment ions resulting from the cleavage of C-C bonds, particularly at the branching points, leading to the formation of stable secondary carbocations.

Structure

3D Structure

Properties

CAS No. |

102155-34-0 |

|---|---|

Molecular Formula |

C20H42 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

7,8-dipropyltetradecane |

InChI |

InChI=1S/C20H42/c1-5-9-11-13-17-19(15-7-3)20(16-8-4)18-14-12-10-6-2/h19-20H,5-18H2,1-4H3 |

InChI Key |

DMNDRFMFGTWSMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCC)C(CCC)CCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Branched Alkanes

Stereoselective Synthesis Approaches for Alkane Branching

Achieving the desired three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of modern organic synthesis. For branched alkanes, this translates to controlling the configuration of stereocenters created at the branching points.

Advanced Olefination Strategies for Branched Hydrocarbon Precursors

The formation of carbon-carbon double bonds, or olefination, is a cornerstone of organic synthesis and provides a versatile entry point to branched hydrocarbon precursors. rsc.org Strategies like the Horner-Wadsworth-Emmons reaction have been instrumental in creating complex olefinic structures that can be subsequently hydrogenated to the desired alkane. conicet.gov.ar This reaction offers excellent control over the geometry of the newly formed double bond, which is crucial for establishing the correct stereochemistry in the final product. conicet.gov.ar

A domino Horner-Wadsworth-Emmons olefination strategy has been successfully employed to generate homologous series of (polyen)ones, which can then be elaborated into highly branched hydrocarbons through combinatorial methods. acs.org This approach allows for the rapid and unambiguous identification of complex alkanes. acs.org Other advanced olefination methods, such as those mediated by copper, offer mild conditions for the conversion of ketones to olefins, expanding the toolkit for creating diverse hydrocarbon backbones. acs.org The choice of olefination strategy often depends on the desired substitution pattern and the functional group tolerance of the reaction. mdpi.com

Catalytic Hydrogenation Techniques for Saturated Branched Structures

Once the unsaturated, branched precursor is synthesized, the next critical step is its complete saturation to the corresponding alkane. Catalytic hydrogenation is the most common and efficient method for this transformation. usm.my This process involves the reaction of the unsaturated hydrocarbon with hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel. usm.my

The selection of the catalyst and reaction conditions is crucial to ensure complete saturation without undesirable side reactions. researchgate.net For instance, in the petroleum industry, catalytic hydrogenation is extensively used to upgrade hydrocarbon feedstocks by converting unsaturated compounds into more stable and desirable alkanes. usm.myresearchgate.net The process is exothermic and can be performed at relatively low temperatures and pressures, making it an industrially viable method. usm.my The efficiency of hydrogenation can be influenced by the presence of other functional groups and the steric hindrance around the double bond. usm.my

Combinatorial Synthesis Techniques for Hydrocarbon Family Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds. wikipedia.org This approach is particularly valuable for generating families of highly branched hydrocarbons to explore structure-property relationships or to identify compounds with specific characteristics. acs.org By systematically varying the building blocks and reaction sequences, a diverse set of alkanes can be produced from a common scaffold. acs.org

Solution-phase parallel synthesis is a common technique used to create combinatorial libraries of organic molecules. acs.org This method allows for the preparation of numerous compounds simultaneously in separate reaction vessels. acs.org The resulting libraries can then be analyzed using techniques like gas chromatography-mass spectrometry to identify the individual components. acs.org DNA-encoding has also emerged as a sophisticated method for tagging and identifying members of a combinatorial library, further enhancing the power of this approach. nih.gov

Novel Reaction Pathways for Alkane Chain Elongation and Branch Incorporation

Beyond traditional methods, researchers are continuously exploring novel reaction pathways to construct complex alkane architectures. One such approach involves the bio-inspired, recursive "+1" pathway for carbon chain elongation. nih.gov This method, engineered from the leucine (B10760876) biosynthesis pathway, allows for the stepwise extension of a carbon chain, offering precise control over the final structure. nih.gov

Another innovative strategy involves the aldol (B89426) condensation of bio-derived molecules like furfural (B47365) with ketones, followed by hydrodeoxygenation. acs.orgresearchgate.net This approach provides a route to renewable jet fuel range branched alkanes. acs.orgresearchgate.net The development of dual-bed catalyst systems has enabled the direct synthesis of gasoline and diesel range branched alkanes from acetone, showcasing the potential of catalytic solutions for complex hydrocarbon synthesis. rsc.org

Optimization of Synthetic Conditions for High Yield and Purity in Branched Alkane Synthesis

Achieving high yield and purity is a primary goal in any synthetic endeavor. For branched alkanes, this requires careful optimization of reaction conditions at each step of the synthesis. Factors such as catalyst selection, solvent, temperature, and reaction time can significantly impact the outcome of a reaction.

For instance, in catalytic hydrogenation, the choice of catalyst and hydrogen pressure can influence the selectivity and efficiency of the reduction. usm.my Similarly, in olefination reactions, the base and solvent system can affect the stereochemical outcome. conicet.gov.ar The purification of the final product is also a critical step, often involving techniques like distillation or chromatography to remove any unreacted starting materials or byproducts.

Scale-Up Considerations for Laboratory-Scale Synthesis of Complex Alkanes

Transitioning a synthetic route from the laboratory bench to a larger scale introduces a new set of challenges. contractlaboratory.com What works well on a milligram scale may not be directly translatable to kilogram production. Key considerations for the scale-up of complex alkane synthesis include:

Heat Transfer: Many of the reactions involved, such as hydrogenation, are exothermic. usm.my Efficient heat management is crucial on a larger scale to maintain control over the reaction temperature and prevent runaway reactions.

Mixing: Ensuring thorough mixing of reactants and catalysts becomes more challenging in large reaction vessels. Inadequate mixing can lead to localized "hot spots" and reduced yields.

Reagent and Solvent Handling: The safe and efficient handling of large quantities of flammable solvents and potentially hazardous reagents is a primary concern.

Process Safety: A thorough safety assessment is required to identify and mitigate any potential hazards associated with the scaled-up process.

The successful scale-up of a complex alkane synthesis requires a multidisciplinary approach, involving chemists and chemical engineers to address these challenges. contractlaboratory.com

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei. ox.ac.uk For complex branched alkanes, where many protons and carbons exist in similar environments, advanced NMR methods are required to resolve ambiguities. libretexts.org

The structural elucidation of a complex branched alkane like 7,8-dipropyltetradecane begins with one-dimensional (1D) ¹H and ¹³C NMR spectroscopy. omicsonline.org The ¹H NMR spectrum of a large alkane typically presents a significant challenge due to severe signal overlap in the aliphatic region (generally 0.7-1.5 ppm). openochem.org While providing initial information, the multiplets are often complex and difficult to interpret directly.

The ¹³C NMR spectrum is often more informative as it provides a distinct signal for each unique carbon atom in the molecule, assuming sufficient resolution. libretexts.org However, for a molecule with the complexity of 7,8-dipropyltetradecane, peak assignment based on 1D spectra alone is unreliable.

To overcome these limitations, two-dimensional (2D) NMR experiments are employed. omicsonline.org Key techniques include:

Correlation Spectroscopy (COSY): This homonuclear experiment maps correlations between protons that are coupled to each other, typically through two or three bonds. ox.ac.uk It is invaluable for tracing the proton connectivity throughout the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. ox.ac.uk It allows for the unambiguous assignment of proton signals to their corresponding carbons, effectively spreading out the crowded proton information along the more resolved ¹³C axis. ox.ac.uk

By combining information from these 2D experiments, it is possible to piece together the molecular structure by identifying adjacent spin systems and building the carbon framework.

| Carbon Position | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C1, C14 | ~14.1 | -CH₃ | ~0.88 (t) |

| C2, C13 | ~22.7 | -CH₂- | ~1.26 (m) |

| C3, C12 | ~31.9 | -CH₂- | ~1.26 (m) |

| C4, C11 | ~29.7 | -CH₂- | ~1.26 (m) |

| C5, C10 | ~29.4 | -CH₂- | ~1.26 (m) |

| C6, C9 | ~30.0 | -CH₂- | ~1.30 (m) |

| C7, C8 | ~40-45 | -CH- | ~1.4-1.6 (m) |

| Propyl C1' | ~33-37 | -CH₂- | ~1.35 (m) |

| Propyl C2' | ~20-23 | -CH₂- | ~1.26 (m) |

| Propyl C3' | ~14.5 | -CH₃ | ~0.90 (t) |

For highly branched systems, even standard COSY spectra can suffer from congestion, particularly near the diagonal. The Double-Quantum Filtered (DQF) COSY experiment offers several advantages for analyzing such complex topologies. nih.govacs.org DQF-COSY effectively suppresses the strong diagonal peaks corresponding to uncoupled singlets, although this is less critical for alkanes which lack singlets. blogspot.comnorthwestern.edu More importantly, it provides cross-peaks and diagonal peaks with a pure absorption lineshape, leading to higher resolution compared to the magnitude-mode peaks in a standard COSY spectrum. muni.czblogspot.com

This enhanced resolution is crucial for discriminating between isomers. nih.gov For instance, distinguishing 7,8-dipropyltetradecane from a closely related isomer like 6,9-dipropyldetradecane would depend on resolving the subtle differences in the coupling networks around the branching points. The cleaner, narrower peaks in a DQF-COSY spectrum allow for more reliable identification of cross-peaks close to the diagonal, which are often obscured in conventional COSY spectra, thereby enabling a more confident assignment of the branching structure. univ-lille1.fr

The interpretation of complex NMR spectra can be significantly enhanced by computational methods. nih.gov This approach involves predicting the NMR chemical shifts of a candidate structure using quantum mechanical calculations, typically Density Functional Theory (DFT). frontiersin.org The predicted spectrum is then compared with the experimental data.

For a molecule like 7,8-dipropyltetradecane, a computational workflow would involve:

Generating a 3D model of the proposed structure.

Performing quantum mechanical calculations to predict ¹H and ¹³C chemical shifts.

Comparing the calculated shifts with the experimental values.

Statistical metrics, such as the DP4+ probability, can be used to assess the goodness of fit between the experimental data and the computationally predicted values for different candidate isomers. nih.gov This provides a quantitative measure of confidence in the structural assignment. This synergy between experimental and computational data is particularly powerful for complex molecules where empirical interpretation alone may be inconclusive. nih.govfrontiersin.org

Advanced Mass Spectrometry Techniques for Molecular Connectivity Analysis

Mass spectrometry provides critical information on molecular weight and fragmentation patterns, which are directly related to the molecule's structure. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile compounds like alkanes. openaccesspub.org The gas chromatograph separates components of a mixture, and for a pure sample, it provides a retention time that is characteristic of the compound under specific analytical conditions. irost.ir The mass spectrometer then analyzes the eluting compound.

Upon ionization, typically by electron impact (EI), the 7,8-dipropyltetradecane molecule will form a molecular ion (M⁺•). However, for long-chain and branched alkanes, the molecular ion peak is often of low abundance or entirely absent. ic.ac.ukuobasrah.edu.iq The most valuable information comes from the fragmentation pattern. whitman.edu Key features for branched alkanes include:

Preferential Cleavage at Branch Points: C-C bonds at the branching points are weaker and tend to cleave preferentially, leading to the formation of more stable secondary or tertiary carbocations. uobasrah.edu.iqwhitman.edu

Characteristic Ion Series: The mass spectrum will show clusters of peaks corresponding to CₙH₂ₙ₊₁⁺ ions, but the relative intensities will be different from a linear alkane due to the favored fragmentation pathways. whitman.edu

For 7,8-dipropyltetradecane (molecular weight 282.55 g/mol ), cleavage at the C7-C8 bond or adjacent bonds would produce characteristic fragments. parchem.comhmdb.ca The loss of the largest alkyl substituent at a branch is often favored. uobasrah.edu.iq

| m/z | Proposed Fragment Structure | Origin of Fragment |

|---|---|---|

| 239 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 183 | [C₁₃H₂₇]⁺ | Cleavage at C7-C8 bond (loss of C₇H₁₅ radical) |

| 141 | [C₁₀H₂₁]⁺ | Cleavage at C6-C7 bond (loss of C₁₀H₂₁ radical) |

| 99 | [C₇H₁₅]⁺ | Cleavage at C7-C8 bond (loss of C₁₃H₂₇ radical) |

| 57 | [C₄H₉]⁺ | Common butyl fragment |

| 43 | [C₃H₇]⁺ | Common propyl fragment (often base peak) |

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by elucidating fragmentation pathways. chemrxiv.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a large primary fragment) is selected, isolated, and then subjected to further fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed. nih.gov

This technique allows for the systematic deconstruction of the molecule. For example, by selecting the [M - C₃H₇]⁺ ion (m/z 239) from 7,8-dipropyltetradecane and fragmenting it further, one could confirm the structure of this primary fragment and, by inference, the location of the initial lost propyl group. By mapping these fragmentation pathways, it is possible to confirm the precise locations of the propyl branches on the tetradecane (B157292) backbone, providing conclusive evidence for the 7,8-dipropyl substitution pattern. mdpi.com

Vibrational Spectroscopy (FT-IR and Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a fundamental tool for analyzing the molecular structure of alkanes. These methods probe the vibrational motions of atoms within a molecule, providing a unique spectral fingerprint. shu.ac.ukutoronto.ca While both are complementary, they operate on different principles: FT-IR measures the absorption of infrared light by bonds with a changing dipole moment, whereas Raman spectroscopy measures the scattering of light from bonds with a changing polarizability. surfacesciencewestern.com

Fourier-Transform Infrared (FT-IR) Spectroscopy:

For a saturated alkane like Tetradecane, 7,8-dipropyl-, the FT-IR spectrum is dominated by absorptions arising from carbon-hydrogen (C-H) bond vibrations. orgchemboulder.com The C-C stretching and bending bands are typically too weak or fall at too low a frequency to be easily detected. uobabylon.edu.iq The primary diagnostic regions are for C-H stretching and bending modes.

C-H Stretching Vibrations: Strong absorption bands are expected in the 2850-3000 cm⁻¹ region. orgchemboulder.com Saturated carbons, including methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, all exhibit C-H stretching peaks below 3000 cm⁻¹. spectroscopyonline.com The spectrum of 7,8-dipropyltetradecane would show a composite of asymmetric and symmetric stretches from its numerous CH₂, CH₃, and two CH groups.

C-H Bending Vibrations: These absorptions appear at lower wavenumbers. Methylene (CH₂) groups show a characteristic "scissoring" deformation between 1450-1470 cm⁻¹. uobabylon.edu.iq Methyl (CH₃) groups produce a distinct "umbrella mode" or symmetric bending vibration around 1375 cm⁻¹. spectroscopyonline.com A rocking vibration for long methylene chains (four or more CH₂ groups in a row) can also be observed around 720 cm⁻¹. spectroscopyonline.com

The complexity of the C-H bending region, often termed the "fingerprint region" (roughly 900-1300 cm⁻¹), contains a unique pattern of interacting vibrational modes that is highly specific to the molecule's exact structure and conformation. orgchemboulder.com

Raman Spectroscopy:

Raman spectroscopy provides crucial complementary data. It is particularly sensitive to non-polar, homo-nuclear bonds, making it well-suited for analyzing the C-C bond vibrations that form the backbone of the alkane, which are weak in FT-IR. surfacesciencewestern.com For 7,8-dipropyltetradecane, Raman spectroscopy would reveal information about the conformation and structure of the tetradecane chain and the attached propyl groups. The combination of FT-IR and Raman provides a more complete vibrational analysis than either technique alone. researchgate.netnih.gov

Conformational Analysis:

The flexibility of the long alkane chain and the propyl substituents means that 7,8-dipropyltetradecane can exist in numerous spatial arrangements or conformations. These different conformations can influence the vibrational spectra, potentially leading to broadened peaks or the appearance of minor, unresolved bands. nih.gov Vibrational spectroscopy is sensitive to this conformational disorder, offering insights into the molecule's three-dimensional structure in different physical states. shu.ac.uk

Table 1: Expected FT-IR Vibrational Modes for Tetradecane, 7,8-dipropyl- This interactive table summarizes the key vibrational modes and their typical frequency ranges based on general alkane spectroscopy.

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric Stretch | C-H (in CH₂, CH₃, CH) | 2850-3000 | Strong |

| Scissoring (Bend) | C-H (in CH₂) | 1450-1470 | Medium |

| Symmetric "Umbrella" Bend | C-H (in CH₃) | ~1375 | Medium |

| Rocking | C-H (in long -(CH₂)n- chain) | ~720 | Weak-Medium |

Integration of Multi-Spectroscopic Data for De Novo Structure Determination of Branched Hydrocarbons

De novo structure elucidation refers to the process of determining the molecular structure of an unknown compound without prior knowledge or comparison to existing databases. metabolomics.blog For a complex branched hydrocarbon like 7,8-dipropyltetradecane, this requires a systematic integration of data from several spectroscopic techniques, as no single method can provide all the necessary information. sciepub.comasdlib.org

The typical analytical workflow proceeds as follows:

Mass Spectrometry (MS): The first step is often to determine the molecular weight and molecular formula. vanderbilt.edu High-resolution mass spectrometry would precisely measure the mass of the molecular ion (M⁺), confirming the molecular formula as C₂₀H₄₂. The fragmentation pattern observed in the mass spectrum provides initial clues about the structure, such as the size and location of the branches.

Infrared (IR) Spectroscopy: As detailed in the previous section, the IR spectrum serves to identify the class of the compound. For 7,8-dipropyltetradecane, the presence of C-H stretches exclusively below 3000 cm⁻¹ would confirm it as a saturated alkane and rule out the presence of alkenes, aromatics, or other functional groups. uobabylon.edu.iqspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (both ¹H and ¹³C) is the most powerful technique for assembling the precise carbon skeleton and determining the connectivity of atoms. youtube.com

¹³C NMR: This technique would reveal the number of chemically unique carbon atoms in the molecule. The symmetry of 7,8-dipropyltetradecane would result in fewer than 20 signals, helping to confirm the structural arrangement.

¹H NMR: The proton NMR spectrum provides detailed information on the chemical environment of each hydrogen atom. The chemical shifts, integration (the area under each peak, proportional to the number of protons), and splitting patterns (which reveal the number of neighboring protons) are used to piece the fragments together, confirming the 14-carbon main chain and the two propyl groups attached at the 7th and 8th positions.

By combining the molecular formula from MS, the functional group class from IR, and the detailed connectivity map from NMR, the unambiguous structure of Tetradecane, 7,8-dipropyl- can be confidently determined. sciepub.com

Table 2: Role of Integrated Spectroscopic Techniques in the De Novo Elucidation of Tetradecane, 7,8-dipropyl- This interactive table outlines the specific information contributed by each major spectroscopic method in a comprehensive structural analysis.

| Spectroscopic Technique | Primary Information Obtained | Application to Tetradecane, 7,8-dipropyl- |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Weight & Formula; Fragmentation | Confirms molecular formula C₂₀H₄₂; fragmentation pattern suggests branching. |

| FT-IR Spectroscopy | Functional Group Identification | Confirms presence of a saturated alkane (C-H bonds) and absence of other groups. |

| ¹³C NMR Spectroscopy | Carbon Skeleton Information | Determines the number of unique carbon environments, indicating molecular symmetry. |

| ¹H NMR Spectroscopy | Proton Connectivity & Environment | Maps out the precise arrangement of protons, confirming the tetradecane backbone and the 7,8-dipropyl substitution pattern. |

Computational and Theoretical Investigations of Molecular Behavior

Molecular Dynamics (MD) Simulations of Branched Alkane Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate trajectories that reveal detailed information about the system's structural and dynamic properties. nih.gov For branched alkanes such as 7,8-dipropyltetradecane, MD simulations provide a virtual laboratory to investigate how their complex, non-linear structure influences their behavior in various environments. rsc.org These simulations are crucial for understanding everything from the flow properties of lubricants to the formation of waxes in industrial applications. hse.runih.gov

Nonequilibrium molecular dynamics (NEMD) is a specialized form of MD simulation designed to study systems that are not in thermodynamic equilibrium. wisconsin.edu This technique is particularly well-suited for predicting the rheological properties of fluids, which describe how they deform and flow under stress. aip.org By applying a shear force to the simulated molecular system, NEMD can directly compute transport coefficients like viscosity. hse.ru This approach has been successfully applied to a wide range of complex fluids, including branched alkanes, to understand their behavior under shear. wisconsin.edutandfonline.com

NEMD simulations are instrumental in predicting the shear viscosity of branched alkanes like 7,8-dipropyltetradecane. wisconsin.edu Studies have shown that branched alkanes generally exhibit a higher viscosity than their linear counterparts with the same number of carbon atoms. wisconsin.eduaip.org For instance, simulations of 5-butylnonane (B105755) showed a higher viscosity compared to its linear isomer, tridecane. wisconsin.edu The addition of short, flexible branches to an alkane chain can lead to a significant viscosity enhancement, sometimes by a factor of two or more. wisconsin.eduaip.org

A key phenomenon observed in these simulations is shear-thinning, where the viscosity of the fluid decreases as the shear rate increases. wisconsin.edu NEMD simulations can capture this non-Newtonian behavior across a wide range of shear rates. wisconsin.edu For example, simulations of a branched alkane, referred to as DPHD, demonstrated clear shear-thinning behavior. wisconsin.edu The ability to model these phenomena is critical for applications such as the formulation of lubricants, where viscosity under high shear is a key performance parameter. hse.ru

Interactive Table: Comparison of Simulated Viscosity in Linear and Branched Alkanes

| Compound | Type | Simulation Method | Key Finding | Reference |

|---|---|---|---|---|

| 5-butylnonane | Branched | NEMD | Higher viscosity than its linear isomer, tridecane. | wisconsin.edu |

| 6-propyl duodecane | Branched | NEMD | Exhibits shear-thinning and a Newtonian plateau at low strain rates. | tandfonline.com |

| 5-dibutyl nonane | Branched | NEMD | Shows rheological behavior characteristic of branched-chain alkanes. | tandfonline.com |

| DPHD (A branched C22 alkane) | Branched | NEMD | Viscosity is approximately double that of linear alkanes with the same molecular weight. | wisconsin.edu |

| n-hexadecane | Linear | NEMD | Lower viscosity compared to branched isomers. | wisconsin.edu |

| n-eicosane isomers | Branched | NEMD | Viscosity increases with branching, especially when the branch is near the end of the chain. | aip.org |

Under the influence of shear forces, alkane molecules tend to align themselves with the direction of flow. mdpi.com NEMD simulations allow for a detailed analysis of this molecular alignment and the accompanying changes in molecular conformation. For linear alkanes, the degree of alignment increases significantly with the shear rate, and the molecules tend to elongate into a prolate ellipsoid shape. wisconsin.edu

The accuracy of MD and NEMD simulations is highly dependent on the quality of the intermolecular potential models, or force fields, used to describe the interactions between atoms. researchgate.netresearchgate.net Several types of force fields have been developed and validated for simulations of branched alkanes.

United-Atom (UA) Models: These models simplify the system by treating each CH, CH₂, or CH₃ group as a single interaction site. wisconsin.eduaip.org This coarse-graining reduces computational cost while often maintaining reasonable accuracy for predicting properties like viscosity and density. core.ac.uk The TraPPE-UA force field, for example, has been shown to provide good predictions for the properties of long-chain alkanes. core.ac.uk

All-Atom (AA) Models: In these models, every atom (including hydrogen) is explicitly represented. core.ac.uk Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) and COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) fall into this category. hse.runih.gov While computationally more expensive, all-atom models can provide a more detailed and accurate description of molecular interactions, which is critical for capturing subtle effects of molecular architecture. core.ac.uk The L-OPLS-AA force field has demonstrated high accuracy in predicting the density and viscosity of long-chain alkanes under various conditions. core.ac.uk The COMPASS force field has been used to predict the pressure dependence of viscosity for branched alkanes up to 1000 MPa. hse.ru

Reactive Force Fields (ReaxFF): ReaxFF is a bond-order-based potential that can model chemical reactions, including bond formation and breaking. nih.gov This capability is essential for simulating processes like combustion or pyrolysis. science.gov Different "branches" of ReaxFF have been developed for specific chemical environments, such as combustion and aqueous phases. nih.gov

The choice of force field involves a trade-off between accuracy and computational efficiency, and validation against experimental data is crucial for ensuring the reliability of simulation results. researchgate.netresearchgate.net

MD and other simulation techniques are valuable for studying phase transitions in branched alkane systems, particularly the formation of waxes. nih.govstfc.ac.uk Wax precipitation is a significant issue in industries like petroleum, where solid alkanes can deposit on pipe walls. stfc.ac.uk

Simulations using dissipative particle dynamics (DPD), a coarse-grained simulation method, have been employed to model wax formation in both linear and branched alkanes. nih.govstfc.ac.ukacs.org These models have successfully reproduced experimental observations, such as the fact that linear alkanes with 18 or more carbon atoms tend to form waxes at room temperature. nih.govstfc.ac.ukacs.org

For branched alkanes like 7,8-dipropyltetradecane, the presence of side chains disrupts the regular packing that is necessary for crystallization. ajer.orgnih.gov Consequently, high molecular weight alkanes with a greater degree of branching have a lower tendency to precipitate as wax. ajer.org Simulations have confirmed that branched molecules can remain in the liquid phase under conditions where their linear counterparts would solidify. researchgate.net Computer simulations of branched C35 alkanes revealed that while the main chains remain in an extended zigzag conformation, the presence of branches lowers the melting temperature and suppresses the solid-solid phase transitions that are characteristic of linear alkanes. nih.gov

The behavior of branched alkanes at interfaces, such as between a liquid and a solid surface or between two immiscible liquids, is critical for many applications, including lubrication and enhanced oil recovery. rsc.orgresearchgate.net Molecular simulations are well-suited to investigate these interfacial phenomena at the molecular level. acs.orgnih.gov

Studies have been conducted on the adsorption of linear and branched alkanes on various surfaces, such as metal and graphite. rsc.org These simulations help to understand the effects of molecular architecture on adsorption behavior. rsc.org For instance, in mixtures of linear and branched alkanes, simulations can reveal preferential adsorption of one component over the other at an interface. rsc.org

In the context of multiphase systems, such as oil and water, simulations have been used to determine interfacial tension (IFT). acs.orgkaust.edu.sa The presence of branched alkanes can influence the IFT, with studies suggesting that cyclization has a more significant effect than branching on the interfacial properties of the systems studied. acs.org When confined between surfaces, branched alkanes have been shown to reduce the tendency for structuration compared to linear molecules, which can affect the rheological response of the confined fluid. researchgate.net

Nonequilibrium Molecular Dynamics (NEMD) for Rheological Property Prediction

Quantum Chemical (QC) Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7,8-dipropyltetradecane at the electronic level. These calculations offer a lens into the molecule's geometry, conformational landscape, and potential for chemical transformation.

Determining the most stable three-dimensional arrangement of atoms, or the equilibrium geometry, is a primary step in computational analysis. For branched alkanes like 7,8-dipropyltetradecane, this is achieved through geometry optimization using methods such as Density Functional Theory (DFT) and ab initio calculations. ntnu.nompg.de

DFT methods, particularly those employing hybrid functionals like B3LYP, have become a standard approach for organic compounds due to their balance of accuracy and computational cost. mpg.de These methods approximate the complex many-electron problem by focusing on the electron density, a simpler quantity than the wave function. ntnu.noresearchgate.net For larger molecules, DFT-D methods that include dispersion corrections are crucial for accurately modeling the weak van der Waals forces that influence the conformation of the long alkyl chains and propyl branches. researchgate.net

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from the principles of quantum mechanics without empirical parameters. researchgate.netnih.gov While computationally more demanding, they can provide benchmark results. mpg.de Geometry optimization at the MP2 level, for instance, can capture long-range correlation effects that are significant in determining the conformational energies of large, flexible molecules. nih.gov The choice of basis set, which describes the atomic orbitals, is also critical for obtaining accurate geometries. researchgate.net

The process of geometry optimization systematically alters the coordinates of the atoms to find the minimum energy structure on the potential energy surface. ntnu.no This optimized geometry is essential for subsequent calculations of other molecular properties.

The flexibility of the tetradecane (B157292) backbone and the two propyl substituents allows 7,8-dipropyltetradecane to exist in numerous spatial arrangements, known as conformers. Understanding the relative energies and populations of these conformers is key to predicting the macroscopic properties of the compound. Computational methods are indispensable for exploring this complex conformational space. rsc.orgnih.gov

A variety of computational techniques can be employed for conformational analysis:

Systematic Search: This involves rotating around each single bond by a set increment to generate all possible conformers. However, for a molecule as large as 7,8-dipropyltetradecane, this approach becomes computationally prohibitive.

Stochastic Methods:

Monte Carlo (MC) simulations randomly sample the conformational space. New conformations are generated by random changes to the molecular geometry, and these changes are accepted or rejected based on their energy, allowing the system to explore different conformational regions.

Genetic Algorithms (GAs) are inspired by natural evolution. A population of conformers "evolves" over generations through processes like crossover (combining parts of different conformers) and mutation (randomly altering a conformer). The "fittest" conformers (those with the lowest energy) are more likely to survive and reproduce, leading to the identification of low-energy structures.

Molecular Dynamics (MD) Simulations: These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of how the conformation changes over time. nih.gov By simulating at a given temperature, MD can explore the accessible conformational space and identify the most populated conformers.

Principal Component Analysis (PCA): This statistical technique can be applied to the trajectories generated by MD simulations. PCA identifies the dominant modes of motion in the molecule, providing a simplified yet insightful picture of the conformational landscape and the transitions between different conformers.

These methods, often used in conjunction, help to identify the most stable conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility. researchgate.net

Branched alkanes like 7,8-dipropyltetradecane are key components of fuels and lubricants, and understanding their transformation under conditions such as combustion and pyrolysis is of great practical importance. researchgate.net Computational methods can elucidate the complex reaction mechanisms involved.

By mapping the potential energy surface, it's possible to identify the most likely pathways for reactions such as isomerization, cracking (bond breaking), and oxidation. A crucial aspect of this is locating the transition state (TS) for each reaction step. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.

Methods like DFT are commonly used to calculate the structures and energies of reactants, products, and transition states. acs.org For complex reaction networks, kinetic modeling based on these calculated energies can predict the distribution of products under different conditions. For instance, detailed chemical kinetic reaction mechanisms have been developed for the pyrolysis and oxidation of large n-alkanes, which can be adapted to study branched isomers. researchgate.net These models include thousands of reactions and species, capturing both high- and low-temperature reaction pathways. researchgate.net

The reactivity of a molecule is intrinsically linked to its electronic structure. Quantum chemical calculations can provide a range of electronic structure descriptors that quantify this relationship and help to build structure-reactivity correlations. researchgate.net These descriptors, derived from the principles of conceptual DFT, provide a framework for understanding and predicting chemical reactivity. vub.be

Key descriptors for 7,8-dipropyltetradecane would include:

| Descriptor | Definition | Significance for Reactivity |

| Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO) | The energy of the outermost electron-containing orbital. | Relates to the ability to donate electrons. Higher EHOMO indicates greater reactivity as a nucleophile. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO) | The energy of the lowest energy orbital without electrons. | Relates to the ability to accept electrons. Lower ELUMO indicates greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap generally implies higher reactivity and lower kinetic stability. chimicatechnoacta.ru |

| Ionization Potential (IP) | The energy required to remove an electron (approximated by -EHOMO). | A measure of the molecule's resistance to oxidation. |

| Electron Affinity (EA) | The energy released when an electron is added (approximated by -ELUMO). | A measure of the molecule's ability to be reduced. |

| Electronegativity (χ) | The tendency of a molecule to attract electrons (χ ≈ (IP + EA)/2). | Provides insight into the molecule's overall polarity and charge distribution. mdpi.com |

| Chemical Hardness (η) | The resistance to change in electron distribution (η ≈ (IP - EA)/2). | "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. chimicatechnoacta.ru |

| Global Electrophilicity Index (ω) | A measure of the energy lowering when a molecule accepts electrons (ω = χ² / 2η). | Quantifies the electrophilic character of the molecule. |

By calculating these descriptors for 7,8-dipropyltetradecane and comparing them to other alkanes, it's possible to predict its relative reactivity in various chemical processes. For example, the locations of the HOMO and LUMO on the molecular structure can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Development of Predictive Models for Branched Alkane Properties (e.g., using Neural Networks)

While quantum chemical calculations provide detailed insights, they can be computationally expensive for very large datasets or for predicting a wide range of physical properties. To address this, predictive models based on machine learning, particularly artificial neural networks (ANNs), have been developed. researchgate.netintellegens.comcam.ac.ukgarethconduit.org

These models learn the complex, non-linear relationships between a molecule's structure and its properties. For branched alkanes like 7,8-dipropyltetradecane, the process typically involves:

Model Training: An ANN is trained on a large dataset of alkanes for which the desired properties (e.g., boiling point, viscosity, density) are known. The network adjusts its internal parameters to minimize the difference between its predictions and the experimental values. researchgate.netintellegens.comcam.ac.ukgarethconduit.org Neural networks are particularly adept at learning from fragmented data, where not all properties are known for every molecule in the training set. researchgate.netcam.ac.ukgarethconduit.org

Prediction: Once trained, the model can be used to predict the properties of new molecules, like 7,8-dipropyltetradecane, simply by providing its structural descriptors.

ANN models have been successfully used to predict a variety of properties for linear, single-branched, and double-branched alkanes, often with accuracy comparable or superior to traditional physico-chemical methods. researchgate.netintellegens.comcam.ac.ukgarethconduit.org These models can accurately capture the effects of branching on properties such as boiling point, heat capacity, and vapor pressure. researchgate.netcam.ac.ukgarethconduit.org

This approach provides a powerful and efficient tool for screening large numbers of branched alkanes and for designing molecules with specific desired properties, complementing the detailed but more computationally intensive quantum chemical methods.

Chemical Reactivity and Transformation Mechanisms

Thermal Decomposition and Pyrolysis Pathways of Branched Alkanes

The thermal decomposition, or pyrolysis, of alkanes is a critical process in the petroleum industry for converting large hydrocarbon molecules into smaller, more valuable ones. This process, also known as cracking, involves the cleavage of C-H and C-C bonds and proceeds through a free-radical chain mechanism. vedantu.combyjus.com The rate of pyrolysis is influenced by several factors including molecular weight and the degree of branching in the alkane; an increase in either of these factors leads to an increased rate of pyrolysis. byjus.comunacademy.comunacademy.com

The thermal decomposition of alkanes is initiated by the homolytic cleavage of a carbon-carbon (C-C) bond, which has a lower bond dissociation energy than a carbon-hydrogen (C-H) bond. In a branched alkane like 7,8-dipropyltetradecane, the presence of tertiary and secondary carbon atoms introduces a variety of C-C bonds with different dissociation energies. The weaker C-C bonds, particularly at the branching points, are more susceptible to initial fission.

Kinetic models for the pyrolysis of large alkanes are complex, involving a vast network of elementary reactions. nih.gov These models are developed based on experimental data from techniques like flow tube and shock tube experiments, often coupled with advanced analytical methods such as synchrotron vacuum ultraviolet photoionization mass spectrometry. princeton.edu The models incorporate rate constants for initiation, hydrogen abstraction, radical isomerization, and termination steps. For branched alkanes, the model must account for the specific bond dissociation energies associated with the branching structure.

Table 1: Representative Bond Dissociation Energies (BDEs) in Alkanes

| Bond Type | BDE (kJ/mol) |

|---|---|

| Primary C-H | 423 |

| Secondary C-H | 413 |

| Tertiary C-H | 404 |

| C-C (ethane) | 375 |

| C-C (propane) | 369 |

Note: These are approximate values and can vary slightly depending on the specific molecular environment.

The initiation step in the pyrolysis of 7,8-dipropyltetradecane would preferentially involve the cleavage of the C-C bonds at the 7th and 8th carbon positions due to the formation of more stable secondary and tertiary radicals.

The presence of branching in an alkane molecule significantly influences its thermal stability and the distribution of pyrolysis products. researchgate.net Branched alkanes, such as 7,8-dipropyltetradecane, tend to decompose at lower temperatures compared to their linear isomers. princeton.edu This is attributed to the lower bond dissociation energy of the C-C bonds at the branching points, which facilitates the formation of more stable tertiary and secondary radicals. princeton.edu

The product distribution from the pyrolysis of branched alkanes is also distinct from that of linear alkanes. The decomposition of 7,8-dipropyltetradecane would be expected to yield a complex mixture of smaller alkanes and alkenes. The initial C-C bond scission would likely occur at or near the propyl branches, leading to the formation of various radical species. These radicals then undergo a series of β-scission reactions, where the radical cleaves the C-C bond at the beta position, resulting in the formation of an alkene and a smaller alkyl radical. researchgate.net This process continues, leading to a cascade of reactions that produce a wide range of smaller hydrocarbons. For instance, the pyrolysis of branched alkanes often leads to a higher proportion of propene and isobutene compared to the pyrolysis of n-alkanes. researchgate.net

Table 2: General Product Distribution from Alkane Pyrolysis

| Reactant Type | Major Products |

|---|---|

| Linear Alkanes | Ethene, Propene, smaller n-alkanes |

Computational chemistry plays a crucial role in elucidating the complex radical reaction mechanisms involved in alkane pyrolysis. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to determine the thermodynamic and kinetic parameters of the elementary reaction steps. researchgate.net These calculations provide valuable insights into bond dissociation energies, activation energies for different reaction pathways, and the stability of various radical intermediates.

For a large, branched molecule like 7,8-dipropyltetradecane, a systematic computational study would involve:

Conformational Analysis: Identifying the lowest energy conformers of the parent molecule and the radical intermediates.

Bond Dissociation Energy Calculations: Determining the C-C and C-H bond dissociation energies to predict the most likely initiation steps.

Reaction Pathway Analysis: Mapping out the potential energy surfaces for key reaction steps, such as hydrogen abstraction and β-scission, to identify the most favorable pathways.

Kinetic Parameter Estimation: Calculating the pre-exponential factors and activation energies for use in kinetic modeling. researchgate.net

These computational studies help to refine and validate the kinetic models developed from experimental data, providing a more detailed and accurate understanding of the pyrolysis mechanism. researchgate.net

Oxidative Transformations and Catalytic Conversions

The oxidation of alkanes is a fundamental process in both combustion and chemical synthesis. While complete oxidation leads to carbon dioxide and water, selective oxidation to produce valuable oxygenated compounds is a significant challenge in industrial chemistry. researchgate.net

The selective oxidation of alkanes aims to introduce functional groups, such as hydroxyl or carbonyl groups, into the hydrocarbon chain without complete combustion. vaia.com The reactivity of C-H bonds towards oxidation follows the order: tertiary > secondary > primary. This selectivity is due to the relative stability of the corresponding alkyl radical intermediates. acs.org Consequently, branched alkanes like 7,8-dipropyltetradecane, which possess tertiary C-H bonds at the branching points, are more susceptible to oxidation at these positions.

Mechanistic studies of selective alkane oxidation often involve the use of various catalysts, including metal complexes and zeolites. researchgate.net The reaction mechanisms can be broadly categorized as:

Radical-based mechanisms: These involve the generation of alkyl radicals through hydrogen abstraction by an oxidizing agent. The alkyl radical then reacts with oxygen to form a peroxy radical, which can subsequently be converted to an alcohol or ketone.

Non-radical mechanisms: These can involve the direct insertion of an oxygen atom into a C-H bond, often mediated by a metal-oxo species.

For 7,8-dipropyltetradecane, selective oxidation would be expected to preferentially occur at the 7- and 8-positions, leading to the formation of tertiary alcohols. Further oxidation could then yield ketones. The presence of multiple reactive sites in such a large molecule makes achieving high selectivity for a single product challenging. researchgate.net Research has shown that reaction rates for oxidation increase with branching. nih.gov

Catalytic reforming is a major refinery process used to upgrade low-octane naphtha into high-octane gasoline blending components, which are rich in aromatic and branched hydrocarbons. wikipedia.orgresearchgate.nettaylorandfrancis.com The process typically employs a dual-functional catalyst, such as platinum supported on acidic alumina, and is carried out at high temperatures (around 500°C) and pressures. chemguide.co.uk

The main reactions occurring during catalytic reforming include:

Dehydrogenation: The conversion of naphthenes to aromatics.

Dehydrocyclization: The conversion of alkanes and cycloalkanes into aromatics. wikipedia.org

Isomerization: The conversion of linear alkanes to branched alkanes. wikipedia.org

Hydrocracking: The cleavage of C-C bonds to produce smaller alkanes. wikipedia.org

While catalytic reforming is typically applied to a mixture of hydrocarbons in the C6-C10 range, the principles can be extended to larger molecules. For a branched hydrocarbon like 7,8-dipropyltetradecane, catalytic reforming would likely lead to a variety of reactions. Isomerization could lead to the formation of other branched isomers. Dehydrocyclization of the long alkyl chains could potentially form substituted aromatic compounds. However, due to its high molecular weight, 7,8-dipropyltetradecane would also be susceptible to hydrocracking, resulting in the formation of smaller, more volatile hydrocarbons. wikipedia.org The presence of branching can influence the product selectivity in catalytic reforming, with branched alkanes often being more prone to cracking than their linear counterparts.

Biotransformation and Biodegradation Mechanisms (excluding ecotoxicity/environmental impact)

The biotransformation and biodegradation of highly branched alkanes, such as Tetradecane (B157292), 7,8-dipropyl-, are complex processes governed by specific microbial and enzymatic mechanisms. Unlike their linear counterparts, the intricate structure of branched alkanes presents unique challenges for microbial degradation, often requiring specialized enzymatic machinery.

Microbial Degradation Pathways of Branched Alkanes

The microbial degradation of alkanes is a critical component of the Earth's carbon cycle. While straight-chain alkanes are readily metabolized by a wide range of microorganisms, branched alkanes are generally more resistant to biodegradation. The presence of alkyl branches can sterically hinder the enzymatic attack on the hydrocarbon chain. However, various microbial strains have evolved sophisticated pathways to overcome these challenges. The degradation of branched alkanes typically proceeds through several key oxidative pathways.

Mono- and Di-terminal Oxidation:

Terminal oxidation is a common initial step in alkane degradation, where a methyl group at the end of the alkane chain is hydroxylated. frontiersin.orgnih.govresearchgate.net This reaction is typically catalyzed by alkane monooxygenases. researchgate.netnih.gov The resulting primary alcohol is then further oxidized to an aldehyde and then to a carboxylic acid. nih.govlibretexts.org This fatty acid can then enter the β-oxidation pathway for further metabolism.

In the case of long-chain or branched alkanes, di-terminal (or ω-oxidation) can also occur. researchgate.netnih.gov This process involves the oxidation of both terminal methyl groups, leading to the formation of a dicarboxylic acid. researchgate.netnih.gov This pathway is particularly relevant for compounds where the initial terminal oxidation is hindered or for creating more water-soluble intermediates.

For a highly branched alkane like 7,8-dipropyltetradecane, the accessibility of terminal methyl groups on the main tetradecane chain might be sterically hindered by the propyl branches at the C7 and C8 positions. However, the terminal carbons of the propyl branches themselves could be potential sites for initial mono-terminal oxidation.

α- and β-Oxidation:

Once a fatty acid is formed through terminal oxidation, it can be further degraded through β-oxidation. wikipedia.orgnih.gov This process involves the sequential removal of two-carbon units in the form of acetyl-CoA. wikipedia.orgnih.gov However, the presence of branches on the carbon chain can block the standard β-oxidation pathway.

When a methyl group is present on the β-carbon (the third carbon), it prevents the formation of the keto group required for the next step of β-oxidation. nih.gov In such cases, microorganisms can employ α-oxidation . This pathway involves the removal of a single carbon atom from the carboxyl end of the fatty acid. wikipedia.orgmicrobenotes.com The process is initiated by the hydroxylation of the α-carbon, followed by decarboxylation. researchgate.net This effectively shifts the position of the branch, allowing β-oxidation to proceed.

Given the structure of 7,8-dipropyltetradecane, after an initial terminal oxidation and conversion to a carboxylic acid, the resulting fatty acid would have branches that could impede β-oxidation. Therefore, α-oxidation would likely be a crucial mechanism for its complete degradation.

| Oxidation Pathway | Description | Key Enzymes | Relevance to Branched Alkanes |

| Mono-terminal Oxidation | Oxidation of a terminal methyl group to a primary alcohol. frontiersin.orgnih.gov | Alkane monooxygenase, Alcohol dehydrogenase, Aldehyde dehydrogenase. researchgate.netnih.gov | Initial activation step for linear and less branched alkanes. |

| Di-terminal (ω) Oxidation | Oxidation of methyl groups at both ends of the alkane chain to form a dicarboxylic acid. researchgate.netnih.gov | Cytochrome P450 monooxygenases, Alcohol dehydrogenase, Aldehyde dehydrogenase. | Alternative pathway for long-chain alkanes and can increase water solubility. |

| α-Oxidation | Removal of a single carbon atom from the carboxyl end of a fatty acid. wikipedia.orgmicrobenotes.com | Phytanoyl-CoA dioxygenase, 2-hydroxyphytanoyl-CoA lyase. wikipedia.org | Essential for degrading β-methyl branched fatty acids that block β-oxidation. nih.gov |

| β-Oxidation | Sequential removal of two-carbon units (acetyl-CoA) from a fatty acid chain. wikipedia.orgnih.gov | Acyl-CoA dehydrogenase, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, Thiolase. | Primary pathway for fatty acid degradation, but can be blocked by branching. |

Enzymatic Activity and Biocatalysis in Branched Hydrocarbon Transformations

The enzymatic machinery involved in the degradation of branched hydrocarbons is diverse and specialized. These enzymes, acting as biocatalysts, are capable of performing highly specific chemical transformations under mild conditions.

Key Enzyme Classes in Branched Alkane Degradation:

Alkane Hydroxylases: This is a broad category of enzymes that catalyze the initial and often rate-limiting step in alkane degradation: the insertion of an oxygen atom into a C-H bond. frontiersin.org

Integral-Membrane Non-Heme Iron Alkane Hydroxylases (AlkB family): These enzymes are widespread in hydrocarbon-degrading bacteria and are typically involved in the oxidation of medium-chain alkanes (C5-C16). nih.govquora.com Their activity on highly branched alkanes may be limited by the accessibility of the substrate to the active site.

Cytochrome P450 Monooxygenases (CYPs): This is a large and versatile superfamily of enzymes found in all domains of life. researchgate.net Bacterial CYPs, such as those from the CYP153 family, are known to hydroxylate a range of alkanes, including cyclic and branched structures. mdpi.com They are often soluble enzymes and can exhibit high substrate specificity. mdpi.com

Methane Monooxygenases (MMOs): While their primary substrate is methane, some MMOs, particularly the soluble form (sMMO), have a remarkably broad substrate range and can oxidize a variety of hydrocarbons, including short-chain branched alkanes.

Flavin-Binding Monooxygenases (AlmA): These enzymes are involved in the degradation of long-chain alkanes (>C30). mdpi.com

The highly branched structure of 7,8-dipropyltetradecane would likely require the action of a robust and sterically accommodating alkane hydroxylase, such as certain cytochrome P450s, for the initial oxidative attack.

Enzymatic Steps Following Initial Hydroxylation:

Following the initial hydroxylation to an alcohol, a series of dehydrogenases catalyze the subsequent oxidation steps to an aldehyde and then a carboxylic acid. libretexts.org

Alcohol Dehydrogenases: These enzymes oxidize the primary or secondary alcohols formed.

Aldehyde Dehydrogenases: These enzymes further oxidize the aldehydes to carboxylic acids.

Once the branched alkane is converted to a branched-chain fatty acid, specific enzymes are required to handle the branching points, as discussed in the context of α-oxidation.

| Enzyme/Enzyme System | Function | Typical Substrates | Potential Role in 7,8-dipropyltetradecane Degradation |

| AlkB Alkane Hydroxylase | Terminal or subterminal hydroxylation of alkanes. nih.govquora.com | Medium-chain n-alkanes (C5-C16). quora.com | Potentially limited due to steric hindrance from propyl branches. |

| Cytochrome P450 (CYP153 family) | Terminal hydroxylation of alkanes. mdpi.com | Medium to long-chain alkanes, cyclic alkanes. mdpi.com | A likely candidate for the initial oxidation due to substrate versatility. |

| Alcohol Dehydrogenase | Oxidation of alcohols to aldehydes. libretexts.org | Primary and secondary alcohols. | Oxidation of the initial alcohol formed from 7,8-dipropyltetradecane. |

| Aldehyde Dehydrogenase | Oxidation of aldehydes to carboxylic acids. libretexts.org | Aldehydes. | Further oxidation to a branched-chain fatty acid. |

| Phytanoyl-CoA Dioxygenase | Hydroxylation of the α-carbon in branched-chain fatty acids. wikipedia.org | Phytanic acid and other β-methyl branched fatty acids. wikipedia.org | Crucial for initiating α-oxidation to overcome branching. |

Applications As Model Systems in Advanced Research Fields

Role as a Model Compound in Tribology Research

Tribology, the science of friction, wear, and lubrication, heavily relies on model compounds to understand the complex interplay of forces at interfaces. 7,8-dipropyltetradecane, with its well-defined branched structure, serves as an important tool in this field.

The performance of a lubricant is intrinsically linked to its molecular structure. Branched alkanes, such as 7,8-dipropyltetradecane, generally exhibit different viscosity characteristics compared to their linear counterparts. Research has shown that the degree and position of branching significantly influence properties like viscosity and viscosity index, a measure of how much a fluid's viscosity changes with temperature.

Studies on a range of branched alkanes have demonstrated that increased branching tends to lower the pour point, which is advantageous for low-temperature applications. Furthermore, the viscosity of branched alkanes is highly dependent on the molecular structure; for a given number of carbon atoms, viscosity tends to decrease with an increasing number of branches. The position of these branches is also critical, with centrally located branches often resulting in the lowest viscosity. Molecular dynamics simulations have corroborated these experimental findings, showing that branched alkanes have lower viscosities and higher diffusion coefficients than their corresponding n-alkanes.

The viscosity index, a crucial parameter for lubricants operating over a wide temperature range, is also influenced by branching. The presence of branches can disrupt the regular packing of molecules, affecting how viscosity responds to temperature changes. By studying compounds like 7,8-dipropyltetradecane, researchers can systematically investigate how specific structural motifs contribute to a desirable viscosity index, guiding the design of more efficient and stable lubricants.

Table 1: Effect of Molecular Branching on Alkane Viscosity

| Feature | Observation |

|---|---|

| Number of Branches | Increased branching generally leads to lower viscosity for a fixed carbon number. |

| Position of Branches | Central branching tends to result in lower viscosity compared to terminal branching. |

| Branch Length | Longer branches can lead to an increase in viscosity and viscosity index. |

Lubricants in many industrial applications and automotive components are subjected to extreme pressures and high shear rates. Understanding how fluids behave under these conditions is crucial for predicting performance and preventing mechanical failure. 7,8-dipropyltetradecane serves as a model fluid in molecular dynamics simulations aimed at predicting this behavior.

These simulations allow researchers to observe how the branched structure of 7,8-dipropyltetradecane influences its response to high-pressure and high-shear environments. The presence of the propyl groups can affect the molecule's ability to align under shear and its compressibility under pressure. Studies on various branched alkanes at high pressure have confirmed that the viscosity remains highly dependent on molecular structure, with increased branching leading to lower viscosity. Molecular dynamics simulations at high pressure have further supported these findings. By using well-defined molecules like 7,8-dipropyltetradecane, scientists can develop and validate predictive models for the rheological properties of more complex lubricant formulations under extreme operating conditions.

Use in Petrochemical and Fuel Research as a Branched Alkane Standard

In the petrochemical industry, branched alkanes are key components of gasoline and other fuels, significantly influencing their combustion properties. 7,8-dipropyltetradecane can be used as a standard to investigate fundamental aspects of fuel science.

The octane (B31449) number is a critical measure of a gasoline's ability to resist knocking or premature detonation in an internal combustion engine. Branched alkanes generally have higher octane numbers than their straight-chain isomers. While specific research on 7,8-dipropyltetradecane's octane number is not prevalent in the provided context, the study of such branched structures is fundamental to understanding what makes a good fuel component. Research into various additives and blending components, including different isomers, is ongoing to improve the octane rating of gasoline.

Furthermore, the separation of alkane isomers is a significant challenge in the refining process. Highly branched isomers are often more desirable as fuel components. Research into selective separation techniques can utilize compounds like 7,8-dipropyltetradecane as a model for developing and testing new separation materials and processes. For instance, studies on the separation of pentane (B18724) isomers using metal-organic frameworks (MOFs) highlight the importance of molecular shape and interaction in achieving selective adsorption, a principle that applies to the separation of larger, more complex isomers as well.

Applications in Advanced Solvent Design and Reaction Media Studies

The structure of a solvent can have a profound impact on chemical reaction rates and pathways. Branched alkanes like 7,8-dipropyltetradecane offer different solvent properties compared to linear alkanes due to their shape and packing behavior. While specific studies detailing the use of 7,8-dipropyltetradecane as a reaction medium are limited, its properties as a branched alkane make it a relevant model for investigating solvent effects. For example, studies on the excess molar enthalpies of mixtures containing branched alkanes help in developing and testing thermodynamic models like DISQUAC and UNIFAC, which are crucial for designing and optimizing chemical processes. By understanding how the specific structure of 7,8-dipropyltetradecane influences intermolecular interactions, researchers can gain insights into designing specialized solvents for specific chemical transformations.

Advanced Analytical and Separation Methodologies for Complex Hydrocarbon Mixtures

Development of Separation Techniques for Branched Alkane Isomers

The separation of branched alkane isomers from their linear and less-branched counterparts is a critical process in petroleum refining, primarily aimed at increasing the research octane (B31449) number (RON) of gasoline. ipb.ptnih.gov Traditional distillation methods are often inefficient and energy-intensive for separating isomers with close boiling points. Consequently, research has focused on developing more efficient adsorptive separation processes using porous materials. rutgers.edu

Metal-Organic Frameworks (MOFs) and zeolites have emerged as promising materials for the adsorptive separation of alkane isomers due to their well-defined pore structures and tunable surface chemistry. researchgate.netrsc.org These materials can separate alkanes based on molecular size, shape, and thermodynamic interactions.

Zeolites , which are microporous crystalline aluminosilicates, have long been used in the industry for separating linear and branched hydrocarbons. rsc.orgtudelft.nl Zeolite 5A, for instance, effectively separates linear alkanes from branched isomers through a size-exclusion mechanism, where the smaller kinetic diameter of linear paraffins allows them to enter the zeolite pores while bulkier branched isomers are excluded. nih.govnih.gov However, zeolites can be limited in their ability to differentiate between various branched isomers (e.g., mono-branched vs. di-branched). berkeley.edu

Metal-Organic Frameworks (MOFs) offer greater versatility than zeolites due to their highly tunable pore sizes, shapes, and chemical functionalities. rutgers.eduresearchgate.net Researchers have developed MOFs that can efficiently separate alkane isomers based on their degree of branching. rutgers.edu For example, Fe₂(BDP)₃, a MOF with triangular channels, has demonstrated the ability to separate the five hexane (B92381) isomers into useful fractions. berkeley.edu The choice of MOF topology can significantly influence the pore network, affecting adsorption and separation performance. researchgate.net Some zirconium-based MOFs have shown adsorption capacities for n-hexane that exceed the industry-standard zeolite 5A by 70%. rutgers.edu

A synergistic approach combining the properties of both zeolites and MOFs has proven to be highly effective. nih.govnih.govpolicycommons.net A mixed-bed adsorbent strategy using MIL-160(Al), a bioderived MOF, and zeolite 5A enables a dual thermodynamic and steric separation. nih.govresearchgate.net The MOF separates isomers based on their degree of branching, while the zeolite rejects the linear isomers. nih.gov This combined approach has achieved a high RON of 92 at industrially relevant temperatures (423 K), representing a significant improvement over existing processes. nih.govipb.pt

| Material Type | Separation Principle | Advantages | Limitations | Examples |

|---|---|---|---|---|

| Zeolites | Molecular Sieving (Size Exclusion) | High thermal stability, established industrial use. | Limited tunability, less effective for separating different branched isomers. | Zeolite 5A, Silicalite-1 tudelft.nlacs.org |

| Metal-Organic Frameworks (MOFs) | Thermodynamics, Shape Selectivity | High tunability of pore size and chemistry, high adsorption capacity. rutgers.eduresearchgate.net | Can have lower thermal and chemical stability compared to zeolites. | Fe₂(BDP)₃, ZIF-77, MIL-160(Al) nih.govberkeley.edu |

| Mixed-Bed (Zeolite + MOF) | Synergistic (Size Exclusion + Thermodynamics) | Efficiently separates linear, mono-, and di-branched isomers, leading to high RON products. nih.govpolicycommons.net | Process complexity. | Zeolite 5A + MIL-160(Al) nih.gov |

For the detailed analysis of complex hydrocarbon mixtures that contain a vast number of isomers like 7,8-dipropyltetradecane, one-dimensional gas chromatography is often insufficient. gcms.cz Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) provides a powerful solution for resolving these complex samples. gcms.czcopernicus.org

GCxGC enhances peak capacity and separation by employing two columns with different stationary phases. researchgate.net The first dimension typically separates compounds by their boiling point, while the second dimension provides separation based on polarity. researchgate.net This results in a structured two-dimensional chromatogram where chemically similar compounds, such as n-alkanes, branched alkanes, and cyclic alkanes, group together in distinct regions. gcms.cz This structured separation allows for the identification of compound classes even when mass spectra are very similar. gcms.czcore.ac.uk

The coupling with TOF-MS is crucial as it provides fast acquisition rates (e.g., 100 spectra/s) and powerful deconvolution algorithms, which are necessary to handle the sharp, narrow peaks produced by GCxGC. gcms.cz This combination allows for the resolution and tentative identification of thousands of components in a single analysis, including the deconvolution of unresolved complex mixtures (UCMs) often seen in petroleum samples. gcms.czresearchgate.net This technique is instrumental in mapping and quantifying isomer sets in fuels and environmental samples, providing detailed compositional data that is unattainable with conventional methods. copernicus.org

In Situ Characterization of Branched Alkanes in Porous Media and Catalytic Systems